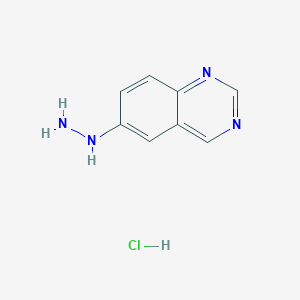

6-Hydrazinylquinazoline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Hydrazinylquinazoline hydrochloride is a chemical compound with the molecular formula C8H9ClN4 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinylquinazoline hydrochloride typically involves the reaction of quinazoline derivatives with hydrazine. One common method includes the use of solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for quinazoline derivatives, while solid-state melt reactions are more efficient for hydrazone derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of catalysts, and purification techniques, are likely applied to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydrazinylquinazoline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Hydrazinylquinazoline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Hydrazinylquinazoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Hydrazinylquinazoline hydrochloride include other quinazoline derivatives, such as:

- 6-Aminoquinazoline

- 6-Methylquinazoline

- 6-Chloroquinazoline

Uniqueness

What sets this compound apart from these similar compounds is its hydrazinyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

6-Hydrazinylquinazoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Quinazoline Derivatives

Quinazolines, including 6-hydrazinylquinazoline, are known for their broad spectrum of biological activities, including antibacterial , antifungal , antiviral , and anticancer properties. The structural diversity of quinazoline derivatives allows for the modification of their biological profiles, making them valuable in drug development .

Anticancer Properties

Research has shown that quinazoline derivatives can inhibit various cancer cell lines through multiple mechanisms. For instance, compounds containing the quinazoline moiety have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. The inhibition of EGFR autophosphorylation leads to reduced tumor growth and proliferation .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Cancer Type | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| 6-Hydrazinylquinazoline | MCF-7 (Breast) | 2.09 | EGFR Inhibition |

| 2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrile | Pancreatic | 10 | PI3K Inhibition |

| Raltitrexed | Colorectal | - | TS Inhibition |

The compound 6-hydrazinylquinazoline has demonstrated significant activity against MCF-7 breast cancer cells with an IC50 value of approximately 2.09 μM, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Quinazoline derivatives exhibit notable antibacterial and antifungal activities. They interact with microbial cell walls and DNA, disrupting essential cellular processes. Studies have confirmed their effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains .

Table 2: Antimicrobial Activity

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Hydrazinylquinazoline | Staphylococcus aureus | 0.5 μg/mL |

| 2-(2-thieno)-4-[4-sulfonamido-benzylamino]-6-iodo-quinazoline | E. coli | 1 μg/mL |

The compound has shown a MIC of 0.5 μg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Antiviral Activity

Recent studies have also explored the antiviral properties of quinazoline derivatives against viruses like human cytomegalovirus (HCMV). Certain hybrids have exhibited EC50 values significantly lower than those of standard antiviral agents such as ganciclovir, suggesting a promising avenue for antiviral drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of various kinases involved in cell signaling pathways critical for cancer progression.

- Disruption of Nucleic Acid Synthesis : By interacting with DNA and RNA synthesis pathways, these compounds can hinder microbial growth and replication.

- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, which may contribute to their overall therapeutic efficacy .

Case Studies and Research Findings

Several studies have documented the efficacy of quinazoline derivatives in preclinical models:

- Study on Anticancer Activity : A study demonstrated that a series of quinazolines significantly inhibited tumor growth in xenograft models by targeting EGFR pathways.

- Antimicrobial Efficacy : Research conducted on various quinazoline derivatives showed promising results against resistant bacterial strains, suggesting potential clinical applications in treating infections caused by multi-drug resistant organisms.

Eigenschaften

IUPAC Name |

quinazolin-6-ylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-12-7-1-2-8-6(3-7)4-10-5-11-8;/h1-5,12H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEDBQYUSQZSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.